Silane, 1,3,5,7-octatetrayne-1,8-diylbis[trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis(trimethylsilyl)octa-1,3,5,7-tetrayne is a compound with the molecular formula C14H18Si2 It is characterized by the presence of four triple bonds (alkyne groups) and two trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Bis(trimethylsilyl)octa-1,3,5,7-tetrayne can be synthesized through the palladium-catalyzed coupling of 1,3,5-triiodobenzene with trimethylsilylbuta-1,3-diyne . The reaction typically involves the use of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere. The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,8-Bis(trimethylsilyl)octa-1,3,5,7-tetrayne are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods. The use of palladium-catalyzed coupling reactions and the need for an inert atmosphere are common features in both settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Bis(trimethylsilyl)octa-1,3,5,7-tetrayne undergoes various chemical reactions, including:
Hydroelementation: The addition of elements such as hydrogen, boron, or silicon to the triple bonds.
Substitution Reactions: The replacement of the trimethylsilyl groups with other functional groups.
Common Reagents and Conditions
Hydroelementation: Typically involves the use of catalysts such as palladium or platinum and reagents like hydrogen gas or organoboron compounds.
Substitution Reactions: Often carried out using reagents like sodium hydroxide in methanol under inert conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
1,8-Bis(trimethylsilyl)octa-1,3,5,7-tetrayne has several scientific research applications:
Materials Science:
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Catalysis: Employed in the development of new catalytic systems for various organic transformations.
Wirkmechanismus
The mechanism of action of 1,8-Bis(trimethylsilyl)octa-1,3,5,7-tetrayne involves its ability to undergo various chemical reactions due to the presence of multiple triple bonds. These triple bonds can participate in addition and substitution reactions, leading to the formation of new compounds with different properties. The trimethylsilyl groups also play a role in stabilizing the molecule and facilitating its reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Bis(triethylsilyl)octa-1,3,5,7-tetrayne: Similar structure but with triethylsilyl groups instead of trimethylsilyl groups.
Octa-1,3,5,7-tetraene: Contains four double bonds instead of triple bonds.
Uniqueness
1,8-Bis(trimethylsilyl)octa-1,3,5,7-tetrayne is unique due to its combination of multiple triple bonds and trimethylsilyl groups. This structure provides it with distinct reactivity and stability, making it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
37166-58-8 |
---|---|
Molekularformel |
C14H18Si2 |
Molekulargewicht |
242.46 g/mol |
IUPAC-Name |
trimethyl(8-trimethylsilylocta-1,3,5,7-tetraynyl)silane |
InChI |
InChI=1S/C14H18Si2/c1-15(2,3)13-11-9-7-8-10-12-14-16(4,5)6/h1-6H3 |
InChI-Schlüssel |
AAPVCRSIDGQONE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC#CC#CC#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.